Methyl pentacosanoate

Overview

Description

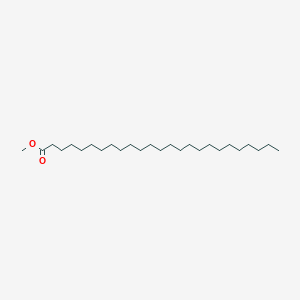

Methyl pentacosanoate is a fatty acid methyl ester . It can be isolated from hawthorn leaves . It is the methyl ester of the 25-carbon, fully saturated fatty acid pentacosanoate .

Synthesis Analysis

Methyl pentacosanoate synthesis involves a multi-step reaction with three steps . The first step involves stannic chloride and benzene at ambient temperature for 2 hours. The second step involves BF3 (OC2H5)3 and CHCl3 at ambient temperature. The final step involves W6 Raney nickel and ethanol with heating .Molecular Structure Analysis

The molecular formula of Methyl pentacosanoate is C26H52O2 . The InChI is 1S/C26H52O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-25H2,1-2H3 . The canonical SMILES is CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC .Physical And Chemical Properties Analysis

The molecular weight of Methyl pentacosanoate is 396.7 g/mol . It has a XLogP3 of 12.8 . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 24 rotatable bonds . The exact mass is 396.396730897 g/mol and the monoisotopic mass is also 396.396730897 g/mol .Scientific Research Applications

Photocatalysis

Methyl pentacosanoate has potential applications in the field of photocatalysis . Photocatalysis involves the acceleration of a photoreaction in the presence of a catalyst. In water treatment, photocatalysts can be used to degrade contaminants into less harmful products. Methyl pentacosanoate could be investigated for its efficacy in enhancing the photocatalytic degradation of pollutants under UV light .

Material Science

In material science, Methyl pentacosanoate can be utilized as an analytical reference standard . Its role in the quantification of analytes in crude wax samples using gas chromatography with mass spectrometric detection is crucial. This application is significant in the development of materials with specific properties for various industrial applications .

Life Science Research

In life sciences, Methyl pentacosanoate’s role as an analytical standard extends to the quantification of substances within biological samples. This application is vital for research involving complex biological systems and the development of pharmaceuticals .

Gas Storage

Research into gas storage applications often explores materials that can adsorb gases like methane at low pressures. Methyl pentacosanoate could be part of studies aimed at improving the efficiency of gas storage systems, which is pivotal for clean energy applications .

Heterogeneous Catalysis

Methyl pentacosanoate may contribute to the field of heterogeneous catalysis . Heterogeneous catalysis is essential in industrial processes, and Methyl pentacosanoate could be involved in the development of catalysts or catalytic processes that are more environmentally friendly and efficient .

Future Directions

Mechanism of Action

is a fatty acid methyl ester . Its chemical formula is C26H52O2 . The molar mass of Methyl pentacosanoate is 396.7 g/mol .

Fatty acid methyl esters like Methyl pentacosanoate are often used in biodiesel production. They are typically produced through the transesterification of triglycerides, which are abundant in vegetable oils and animal fats, with methanol.

In terms of its physical properties, Methyl pentacosanoate has a triple point temperature and a normal boiling temperature . These properties can be influenced by environmental factors such as temperature and pressure .

properties

IUPAC Name |

methyl pentacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPKHAQDUMDJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203922 | |

| Record name | Methyl pentacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl pentacosanoate | |

CAS RN |

55373-89-2 | |

| Record name | Methyl pentacosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55373-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pentacosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055373892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pentacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pentacosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)

![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)